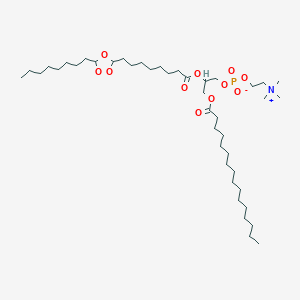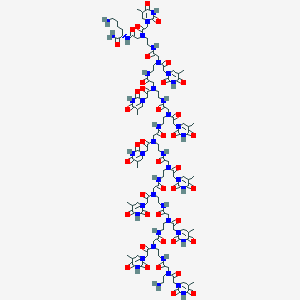
(Z)-hexacos-18-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-hexacos-18-enoic acid, also known as cerotic acid, is a long-chain saturated fatty acid that is naturally present in various animal and plant sources. It has drawn attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and materials science.
Wirkmechanismus
The mechanism of action of (Z)-hexacos-18-enoic acid is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of protein synthesis, induction of apoptosis, and modulation of signaling pathways.
Biochemische Und Physiologische Effekte
(Z)-hexacos-18-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-hexacos-18-enoic acid in lab experiments include its availability, low cost, and natural origin. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (Z)-hexacos-18-enoic acid. One direction is to explore its potential as a natural preservative in food products. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
In conclusion, (Z)-hexacos-18-enoic acid is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its applications.
Synthesemethoden
(Z)-hexacos-18-enoic acid can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction of hexacosanoic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. Microbial fermentation involves the use of microorganisms such as Candida tropicalis or Yarrowia lipolytica to produce (Z)-hexacos-18-enoic acid from glucose or other carbon sources. Extraction from natural sources involves the isolation of (Z)-hexacos-18-enoic acid from animal or plant tissues using various techniques such as chromatography or solvent extraction.
Wissenschaftliche Forschungsanwendungen
(Z)-hexacos-18-enoic acid has been studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In food science, it has been used as a natural preservative due to its antimicrobial properties. In materials science, it has been used as a building block for the synthesis of various materials such as surfactants and polymers.
Eigenschaften
CAS-Nummer |
128065-63-4 |
|---|---|
Produktname |
(Z)-hexacos-18-enoic acid |
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
(Z)-hexacos-18-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8- |
InChI-Schlüssel |
CQRBYMVSSMZBEU-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Synonyme |
18-hexacosenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)